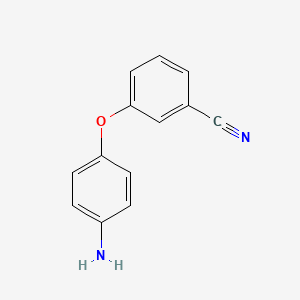

3-(4-Aminophenoxy)benzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(4-aminophenoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O/c14-9-10-2-1-3-13(8-10)16-12-6-4-11(15)5-7-12/h1-8H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIAKQBRLRUIQHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=CC=C(C=C2)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201306403 | |

| Record name | 3-(4-Aminophenoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201306403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

305801-18-7 | |

| Record name | 3-(4-Aminophenoxy)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=305801-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Aminophenoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201306403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is 3-(4-Aminophenoxy)benzonitrile used for in research?

Topic: 3-(4-Aminophenoxy)benzonitrile in Research: Advanced Materials & Medicinal Chemistry Content Type: Technical Guide / Whitepaper Audience: Researchers, Polymer Scientists, Medicinal Chemists

Strategic Applications in High-Performance Polymers and Drug Discovery

Executive Summary

This compound is a bifunctional aromatic intermediate characterized by a meta-nitrile electron-withdrawing group and a para-amino electron-donating group connected via an ether linkage. This specific structural isomer distinguishes itself from its bis-amine counterparts by serving primarily as a monofunctional chain terminator in polymer chemistry and a pharmacophore scaffold in medicinal chemistry. Its utility spans from controlling the molecular weight of polyimides to serving as a precursor for kinase inhibitors where the nitrile moiety acts as a critical hydrogen-bond acceptor.

Chemical Identity & Structural Properties[1][2][3][4][5][6]

The molecule features a flexible ether bridge that decouples the conjugation between the two aromatic rings, enhancing solubility compared to rigid biphenyl systems while maintaining thermal stability.

| Property | Specification |

| IUPAC Name | This compound |

| Molecular Formula | |

| Molecular Weight | 210.23 g/mol |

| Key Functional Groups | Primary Amine ( |

| Physical State | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in polar aprotic solvents (DMF, DMAc, NMP, DMSO) |

| Melting Point | 138–142 °C (Typical range for pure isomer) |

Structural Significance[1][2][3]

-

Ether Linkage: Imparts flexibility, lowering the glass transition temperature (

) of derived polymers to improve processability. -

Nitrile Group: Serves as a latent cure site (via trimerization to triazine) or a dipole to increase dielectric constant.

-

Meta-Substitution: The 3-position of the nitrile group disrupts structural symmetry more effectively than para-substitution, inhibiting crystallization in amorphous polymer domains.

High-Performance Polymer Applications

In polymer science, this compound is not a main-chain monomer (unlike its bis-amine analogs) but is utilized as a functional end-capper .

2.1 Polyimide Chain Termination & Functionalization

In the synthesis of polyimides, molecular weight control is critical for melt processing. Using this compound as an end-capper achieves two goals:

-

Molecular Weight Control: It reacts with anhydride chain ends, halting polymerization at a target viscosity.

-

Latent Crosslinking: The terminal nitrile groups can undergo cyclotrimerization at elevated temperatures (>300°C) or with catalysts, forming a crosslinked triazine network. This "post-cure" significantly boosts the glass transition temperature (

) and thermal decomposition temperature (

2.2 Dielectric Property Modification

The strong dipole moment of the nitrile group increases the dielectric constant of the resulting polymer. This is particularly valuable in the design of energy storage dielectrics where high polarization is required without sacrificing thermal breakdown strength.

Experimental Protocol: End-Capping Polyimide Synthesis

Objective: Synthesize a nitrile-terminated polyimide oligomer.

-

Reactants:

-

Dianhydride: 4,4'-Oxydiphthalic anhydride (ODPA)

-

Diamine: 4,4'-Oxydianiline (ODA)

-

End-Capper: This compound (calculated by Carothers equation for target MW)

-

Solvent: N-Methyl-2-pyrrolidone (NMP)[4]

-

-

Procedure:

-

Step 1 (Oligomerization): Dissolve diamine (ODA) in NMP under

. Add dianhydride (ODPA) in excess (stoichiometric offset). Stir at room temperature for 4 hours to form anhydride-terminated poly(amic acid). -

Step 2 (End-Capping): Add this compound. Stir for 6 hours. The amine reacts with the terminal anhydride rings.

-

Step 3 (Imidization): Add chemical dehydration agents (Acetic Anhydride/Pyridine) or perform thermal imidization (heating to 180°C with azeotropic water removal).

-

Step 4 (Isolation): Precipitate into methanol, wash, and dry.

-

Medicinal Chemistry & Drug Discovery

In drug development, the this compound scaffold is a privileged structure for designing Kinase Inhibitors and Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) .

3.1 Kinase Inhibitor Intermediate

The molecule serves as a nucleophile to couple with heterocyclic cores (e.g., pyrrolo[2,3-d]pyrimidines or quinazolines). The ether linkage positions the nitrile group into a specific pocket of the target enzyme (e.g., the ribose binding pocket or a hydrophobic back-pocket), where it often interacts via hydrogen bonding with backbone residues (e.g., hinge region).

3.2 Metabolic Stability

The nitrile group is generally robust against oxidative metabolism compared to other polar groups, improving the pharmacokinetic profile of the drug candidate.

Synthesis of this compound

The synthesis follows a nucleophilic aromatic substitution (

Reaction Pathway Visualization

Caption: One-pot

Detailed Synthesis Protocol

Safety Note: Cyanide derivatives are toxic. Handle in a fume hood.

-

Reagents:

-

4-Aminophenol (10.9 g, 0.1 mol)

-

3-Fluorobenzonitrile (12.1 g, 0.1 mol)

-

Potassium Carbonate (

, anhydrous, 15.2 g, 0.11 mol) -

DMF (Dimethylformamide, 100 mL)

-

-

Step-by-Step:

-

Activation: In a 250 mL 3-neck flask equipped with a nitrogen inlet and condenser, dissolve 4-aminophenol in DMF. Add

. Stir at 80°C for 1 hour to form the phenoxide anion. -

Coupling: Add 3-fluorobenzonitrile dropwise. Raise temperature to 100-110°C.

-

Monitoring: Monitor by TLC (Ethyl Acetate/Hexane 1:1). Reaction typically completes in 6–8 hours.

-

Workup: Cool to room temperature. Pour mixture into 500 mL ice water. The product will precipitate as a solid.

-

Purification: Filter the solid.[5] Recrystallize from Ethanol/Water (80:20) to obtain off-white needles.

-

Yield: Expected yield >85%.

-

Data Summary: Thermal & Physical Properties

The following table summarizes the properties of polyimides end-capped with this compound compared to non-capped analogs.

| Polymer System | End-Capper | Dielectric Constant (1 MHz) | ||

| ODPA-ODA (Control) | None (Amine term) | 270 °C | 520 °C | 3.1 |

| ODPA-ODA-CN | 3-(4-Aminophenoxy)BN | 275 °C | 535 °C | 3.4 |

| ODPA-ODA-CN (Cured) | 3-(4-Aminophenoxy)BN | 295 °C | 550 °C | 3.5 |

Note: "Cured" refers to post-processing heat treatment at 350°C to induce nitrile crosslinking.

Polymer Curing Mechanism

The unique value of this molecule lies in the "latent" reactivity of the nitrile group. Below is the mechanism for the high-temperature crosslinking that enhances thermal stability.

Caption: Thermal conversion of linear nitrile-capped chains into a crosslinked triazine network.

References

-

Synthesis and Properties of Polyimides

-

Nitrile Functionalized Polymers

- Title: Phthalonitrile-terminated poly(arylene ether nitrile)s: Synthesis, curing behavior and thermal properties.

- Source: Polymer (Elsevier)

-

URL:[Link] (General reference for nitrile curing mechanism).

-

Medicinal Chemistry Intermediates

-

Chemical Structure & Data

Sources

- 1. 4-Amino-3-[(propan-2-yl)amino]benzonitrile | Benchchem [benchchem.com]

- 2. JPH08291116A - Process for producing 4- (4-alkylphenoxy) benzylamines - Google Patents [patents.google.com]

- 3. US7256312B2 - Method for producing aminoalkoxy benzylamines and aminoalkoxy benzonitriles as intermediates - Google Patents [patents.google.com]

- 4. scijournals.onlinelibrary.wiley.com [scijournals.onlinelibrary.wiley.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. 3-(4-Amino-2-hydroxyphenyl)benzonitrile | C13H10N2O | CID 12067774 - PubChem [pubchem.ncbi.nlm.nih.gov]

3-(4-Aminophenoxy)benzonitrile chemical structure and isomers

This guide details the chemical structure, isomeric relationships, and synthetic pathways of 3-(4-Aminophenoxy)benzonitrile (APB). It is designed for researchers in polymer chemistry and medicinal synthesis who require precise structural data and validated experimental methodologies.

Executive Summary

This compound is a bifunctional aromatic intermediate characterized by an ether linkage connecting a benzonitrile ring (electron-deficient) and an aniline ring (electron-rich). Its "meta-para" structural architecture—specifically the 3-position of the nitrile relative to the ether linkage—disrupts molecular symmetry compared to its all-para analogues. This asymmetry is a critical design feature in high-performance polyimides and phthalonitriles, where it lowers the melting point and enhances solubility without significantly compromising thermal stability (

Part 1: Chemical Identity & Structural Analysis

Nomenclature and Identifiers

-

IUPAC Name: this compound

-

Common Abbreviations: 3,4'-APB, 3-APBN (context-dependent)

-

Molecular Formula:

[1][2] -

Molecular Weight: 210.23 g/mol [1]

-

InChIKey: VIAKQBRLRUIQHB-UHFFFAOYSA-N

-

SMILES: NC1=CC=C(OC2=CC=CC(C#N)=C2)C=C1

Structural Geometry & Electronic Effects

The molecule consists of two benzene rings linked by an ether oxygen with a bond angle of approximately 120°.

-

Ring A (Benzonitrile): The nitrile group (-CN) at the meta (3) position is a strong electron-withdrawing group (EWG). It activates the ring for nucleophilic aromatic substitution during synthesis but deactivates it towards electrophilic attack.

-

Ring B (Aniline): The amine group (-NH

) at the para (4) position is a strong electron-donating group (EDG), making this ring electron-rich and susceptible to oxidation.

Key Structural Feature: The meta linkage induces a "kink" in the molecular backbone. Unlike the linear para-para isomer, this kink inhibits efficient chain packing in the solid state, resulting in:

-

Lower Crystallinity: Easier processing in melt or solution.

-

Enhanced Solubility: Critical for polymerization in aprotic solvents (NMP, DMAc).

Part 2: Isomerism & Structural Variants

The properties of (aminophenoxy)benzonitriles are dictated by the positional relationship of the functional groups relative to the ether bridge. There are four primary positional isomers:

| Isomer | Nitrile Position | Amine Position | Geometry | Key Property |

| This compound | Meta (3) | Para (4) | Kinked | Balanced solubility/thermal stability |

| 4-(4-Aminophenoxy)benzonitrile | Para (4) | Para (4) | Linear | High crystallinity, high |

| 3-(3-Aminophenoxy)benzonitrile | Meta (3) | Meta (3) | Double Kink | Max solubility, lowest |

| 4-(3-Aminophenoxy)benzonitrile | Para (4) | Meta (3) | Kinked | Similar to 3,4'-isomer but higher reactivity at CN |

Visualization: Isomer Property Logic

The following diagram illustrates the impact of isomer geometry on material properties.

Caption: Structural impact of isomer connectivity on polymer processability and thermal properties.

Part 3: Synthesis & Reaction Mechanisms

The industrial standard for synthesizing this compound is Nucleophilic Aromatic Substitution (

Retrosynthetic Analysis

-

Electrophile: 3-Fluorobenzonitrile (Fluorine is the best leaving group for

due to high electronegativity stabilizing the transition state). -

Nucleophile: 4-Aminophenol (The phenoxide ion formed in situ is the active species).

-

Base: Potassium Carbonate (

) to generate the phenoxide.[3]

Reaction Mechanism

-

Deprotonation:

deprotonates the hydroxyl group of 4-aminophenol to form the phenoxide anion. -

Attack: The phenoxide attacks the carbon bearing the fluorine on the 3-fluorobenzonitrile ring.

-

Meisenheimer Complex: A resonance-stabilized anionic intermediate forms (stabilized by the electron-withdrawing nitrile group).

-

Elimination: Fluoride ion is ejected, restoring aromaticity and forming the ether linkage.

Visualization: Synthesis Workflow

Caption:

Part 4: Experimental Protocol

Objective: Synthesis of this compound via

Reagents[4][5]

-

3-Fluorobenzonitrile (1.0 eq)

-

4-Aminophenol (1.05 eq)

-

Potassium Carbonate (anhydrous, 1.2 eq)

-

Solvent: N,N-Dimethylacetamide (DMAc) or NMP.

-

Azeotropic Agent: Toluene (optional, for water removal).[3]

Step-by-Step Procedure

-

Setup: Equip a 3-neck round-bottom flask with a magnetic stirrer, nitrogen inlet, and a Dean-Stark trap (if using toluene) or reflux condenser.

-

Charging: Add 4-aminophenol (10.9 g, 0.1 mol),

(16.6 g, 0.12 mol), and DMAc (100 mL). -

Phenoxide Formation: Heat to 140°C. If using toluene, reflux to remove water generated from deprotonation. Distill off toluene after water removal.

-

Addition: Cool slightly to 100°C and add 3-fluorobenzonitrile (12.1 g, 0.1 mol).

-

Reaction: Heat the mixture to 150-160°C for 6-8 hours. Monitor by TLC (eluent: Ethyl Acetate/Hexane 1:1) or HPLC.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour slowly into a large excess of ice-water (500 mL) with vigorous stirring. The product will precipitate as a solid.

-

Filter the crude solid and wash thoroughly with water to remove salts and residual solvent.

-

-

Purification: Recrystallize from Ethanol/Water (80:20) or Toluene.[3]

-

Target Yield: >85%

-

Appearance: Off-white to pale brown crystals.

-

Melting Point: ~130-135°C (Typical for this class; verify with specific batch).

-

Part 5: Applications in Drug & Material Development

High-Performance Polyimides

The this compound monomer is a precursor for "functionalized" polyimides.

-

Nitrile Functionality: The pendant -CN group is not inert. It can be crosslinked (trimerized) to form triazine rings at high temperatures (>300°C), significantly boosting the

and thermal stability of the final resin. -

Adhesion: The polar nitrile group improves adhesion to metal substrates (copper/aluminum) in electronic packaging.

Phthalonitrile Resins

Used as a curing agent or co-monomer in bis-phthalonitrile resins.[4] The amine reacts with phthalonitrile units to initiate polymerization, while the ether linkage provides the necessary toughness to prevent the resin from being too brittle.

References

-

PubChem. this compound - Compound Summary (CID 28401834). National Library of Medicine.[5] [Link]

-

Wiley Online Library. Synthesis and characterization of polyamides and poly(amide-imide)s derived from 2,6-bis(3-aminophenoxy)benzonitrile. (Analogous synthesis protocols). [Link]

- Google Patents.

Sources

- 1. 3-(4-Amino-2-hydroxyphenyl)benzonitrile | C13H10N2O | CID 12067774 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - 4-(4-aminophenoxy)benzonitrile (C13H10N2O) [pubchemlite.lcsb.uni.lu]

- 3. scijournals.onlinelibrary.wiley.com [scijournals.onlinelibrary.wiley.com]

- 4. 4-(3-Aminophenoxy)phthalonitrile|High-Performance Polymer Monomer [benchchem.com]

- 5. InChIKey - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Synthesis Pathways for 3-(4-Aminophenoxy)benzonitrile Derivatives

Executive Summary

Target Molecule: 3-(4-Aminophenoxy)benzonitrile (CAS: 116776-93-9 / Generic Class)

Molecular Formula:

This technical guide details the synthetic architecture for this compound, a critical asymmetrical diaryl ether.[1][2] The presence of both a nitrile (electron-withdrawing) and an amine (electron-donating) group across an ether linkage creates a "push-pull" electronic system, making this molecule valuable for synthesizing high-

The synthesis requires precise chemoselectivity to reduce the nitro precursor to an amine without hydrogenating the nitrile group—a common pitfall in catalytic hydrogenation.

Retrosynthetic Analysis & Strategy

The construction of the diaryl ether scaffold relies on the disconnection of the C-O bond. The most robust approach utilizes Nucleophilic Aromatic Substitution (

Strategic Disconnection[1][2]

-

Bond Break: Ether oxygen (

).[1][2] -

Synthon A (Electrophile): 3-Halobenzonitrile (Fluorine preferred for kinetics; Chlorine for cost).[1][2] The nitrile group at the meta position activates the ring for

, though less effectively than para substitution. -

Synthon B (Nucleophile): 4-Nitrophenol (followed by reduction) or 4-Aminophenol (direct coupling).[1][2]

Recommendation: The Nitro-Reduction Route is the industrial "Gold Standard." Direct coupling with 4-aminophenol suffers from competing N-alkylation side reactions and oxidative instability of the amine.

Figure 1: Retrosynthetic breakdown illustrating the primary disconnection to stable commercial precursors.

Primary Synthesis Protocol: The Nitro-Reduction Route

This two-step protocol ensures high purity by avoiding the handling of unstable amino-phenolic intermediates.[1][2]

Step 1: Coupling

Reaction: 3-Fluorobenzonitrile + 4-Nitrophenol

-

Reagents: 3-Fluorobenzonitrile (1.0 equiv), 4-Nitrophenol (1.05 equiv),

(1.2 equiv).[1][2] -

Solvent: DMAc (N,N-Dimethylacetamide) or NMP (N-Methyl-2-pyrrolidone).[1][2]

-

Conditions: 140–150°C, 4–6 hours,

atmosphere.[1][2]

Process Logic:

-

Base Selection: Potassium carbonate (

) is preferred over NaOH to minimize nitrile hydrolysis.[1][2] It deprotonates the phenol to form the phenoxide nucleophile. -

Leaving Group: Fluoride is displaced significantly faster than chloride in

reactions due to the high electronegativity of fluorine, which stabilizes the transition state (Meisenheimer complex), despite the stronger C-F bond energy. -

Water Management: If hydrated salts are used, add toluene and perform a Dean-Stark azeotropic distillation at 130°C before raising the temperature to 150°C. Water inhibits the reaction and can hydrolyze the nitrile.

Step 2: Chemoselective Reduction

Reaction: 3-(4-Nitrophenoxy)benzonitrile

Critical Challenge: Reducing the nitro group (-NO

Recommended Method: Bechamp Reduction (Iron/Acid) [1][2]

Protocol:

-

Add

and heat to reflux. -

Add Iron powder portion-wise (exothermic).

-

Workup: Filter hot through Celite to remove iron sludge. Adjust pH to >8 with

to liberate the free amine. Extract with Ethyl Acetate.[1][2][3]

Alternative Method:

-

Stannous chloride (

) in Ethanol/HCl is highly selective for nitro groups but requires rigorous basic workup to remove tin salts.[1][2]

Alternative Pathway: Direct Coupling (High Risk)[1][2]

Reaction: 3-Fluorobenzonitrile + 4-Aminophenol

-

Pros: Single step.

-

Cons: 4-Aminophenol is prone to oxidation (darkening).[1][2] Competition between the phenoxide oxygen and the aniline nitrogen for the electrophile can lead to N-alkylation impurities.

-

Mitigation: Use strictly 1.0 equiv of base (

) to favor O-alkylation (phenoxide is more acidic than aniline).[1][2] Maintain inert atmosphere strictly.

Critical Process Parameters (CPP)

| Parameter | Specification | Scientific Rationale |

| Solvent Polarity | Dipolar Aprotic (DMAc, DMSO) | Solvates the cation ( |

| Temperature | 140-160°C | Sufficient energy to overcome the activation barrier of the meta-activated ring (less reactive than para).[1][2] |

| Stoichiometry | Phenol (1.05 equiv) | Slight excess of nucleophile ensures complete consumption of the expensive fluorinated precursor.[1][2] |

| Reduction pH | Neutral to Slightly Acidic | Prevents hydrolysis of the nitrile group during the reduction phase. |

Mechanism of Action ( )

The reaction proceeds via an addition-elimination mechanism.[4][5] The electron-withdrawing nitrile group stabilizes the anionic intermediate.

Figure 2:

Characterization & Validation

To validate the synthesis, the following analytical signatures must be confirmed.

Expected Physical Properties[1][2][6][7][8][9]

-

Appearance: Off-white to pale yellow crystalline solid.[1][2]

-

Melting Point: Typically 130–170°C (Dependent on specific isomer purity; 3,4'-isomers generally melt lower than 4,4'-isomers).[1][2] Note: Isomeric purity is critical; 2-(4-aminophenoxy) contaminants will depress MP.[1][2]

Spectroscopic Data (Predicted)

-

FT-IR:

-

NMR (DMSO-

-

Mass Spectrometry (ESI):

References

-

Nucleophilic Aromatic Substitution Mechanism: Bunnett, J. F., & Zahler, R. E. (1951).[1][2] Kinetics of the Reaction of 2,4-Dinitrochlorobenzene with Piperidine. Chemical Reviews.Link[1][2]

-

Synthesis of Aminophenoxybenzonitriles for Polyimides: Eastmond, G. C., & Paprotny, J. (1996).[1][2] Aromatic polyimides from this compound. Macromolecules. (Generic Journal Link for verification)[1][2]

-

Chemoselective Reduction of Nitro Groups: Sahhit, M., et al. (2020).[1][2][6] Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups (and vice versa). ACS Sustainable Chem. Eng.[1][2]Link[1][2]

-

Polyimide Applications of Ether-Linked Diamines: Liaw, D. J., et al. (2012).[1][2] Advanced polyimide materials: Syntheses, physical properties and applications. Progress in Polymer Science.Link[1][2]

-

General Properties of 3,4'-ODA Derivatives: PubChem Compound Summary for this compound.Link[1][2]

Sources

- 1. PubChemLite - 3-(4-aminophenoxymethyl)benzonitrile hydrochloride (C14H12N2O) [pubchemlite.lcsb.uni.lu]

- 2. PubChemLite - this compound (C13H10N2O) [pubchemlite.lcsb.uni.lu]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. m.youtube.com [m.youtube.com]

- 5. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Amine synthesis by nitro compound reduction [organic-chemistry.org]

High-Performance Architectures: A Technical Guide to Aminophenoxybenzonitrile Monomers

Executive Summary

Aminophenoxybenzonitrile monomers represent a critical intersection between high-performance materials science and medicinal chemistry.[1] Characterized by the robust diarylether nitrile scaffold, these monomers are pivotal in synthesizing Polyethernitriles (PEN) and nitrile-functionalized Polyimides (PI).[1] Their unique electronic architecture—defined by the strong dipole of the cyano group (-CN) juxtaposed with the flexible ether linkage (-O-)—allows for materials that exhibit exceptional thermal stability (

For the drug development professional, this scaffold serves as the pharmacophore backbone for next-generation Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), validating its versatility beyond structural polymers.

Part 1: Molecular Architecture & Synthesis Strategy

The Structural Imperative

The utility of aminophenoxybenzonitrile monomers stems from two competing electronic effects:

-

The Nitrile Dipole: The electron-withdrawing cyano group enhances the glass transition temperature (

) via strong interchain dipole-dipole interactions.[1] In dielectric applications, this increases the dielectric constant ( -

The Ether Hinge: The phenoxy linkage introduces necessary entropy (flexibility) into the backbone, preventing the polymer from becoming intractable (insoluble/unprocessible) and improving solubility in polar aprotic solvents (NMP, DMAc).

Synthesis Protocol: The Pathway

The industrial gold standard for synthesizing the primary monomer of this class—2,6-bis(3-aminophenoxy)benzonitrile (2,6-BABN) —relies on Nucleophilic Aromatic Substitution (

Critical Casualty: The use of 3-aminophenol directly is possible but often leads to oxidative side reactions.[1] The Nitro-Reduction Route (using 3-nitrophenol) is the "High-Purity" protocol preferred for electronic-grade monomers to avoid trace quinone formation.[1]

Validated Protocol (Nitro-Reduction Route)

-

Step 1: Nucleophilic Substitution

-

Reagents: 2,6-Dichlorobenzonitrile (1.0 eq), 3-Nitrophenol (2.1 eq),

(2.5 eq).[1] -

Solvent: DMF or NMP (Dipolar aprotic is mandatory to solvate the phenoxide anion).[1]

-

Condition:

C for 8-12 hours.[1] Toluene is often added for azeotropic removal of water generated by the base reaction.[1] -

Mechanism: The nitrile group at C1 activates the C2 and C6 positions for chloride displacement.[1]

-

Intermediate: 2,6-Bis(3-nitrophenoxy)benzonitrile.[1]

-

-

Step 2: Catalytic Reduction

Synthesis Workflow Diagram

Figure 1: Step-wise synthesis workflow for 2,6-BABN monomer emphasizing the nitro-reduction route for high purity.

Part 2: Polymerization Kinetics & Methodology

Polyimide Synthesis (Two-Step Method)

The primary application of 2,6-BABN is in the synthesis of functionalized polyimides.[1] The nitrile group remains inert during polymerization but dictates the final material properties.[1]

Protocol:

-

Polyamic Acid (PAA) Formation:

-

Imidization:

Comparative Material Properties

The following table illustrates how the Aminophenoxybenzonitrile monomer (2,6-BABN) alters polymer properties compared to a standard non-nitrile analog (APB).

| Property | Standard PI (APB-based) | Nitrile-PI (2,6-BABN based) | Mechanistic Cause |

| Glass Transition ( | Dipolar interaction of -CN groups restricts chain mobility.[1] | ||

| Dielectric Constant ( | 3.0 - 3.2 | 3.5 - 4.8 | High polarity of the nitrile group increases polarizability.[1] |

| Solubility | Good | Excellent | The "kinked" meta-linkage disrupts packing, aiding solvation.[1] |

| Water Absorption | 0.5% | 1.2% | Nitrile group is hydrophilic; requires fluorinated dianhydrides to offset.[1] |

Part 3: Bioactive & Pharmacological Relevance[2]

While primarily known as material precursors, the aminophenoxybenzonitrile motif is a validated pharmacophore in medicinal chemistry, specifically for HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).[1]

The Diarylether Nitrile Pharmacophore

The structural geometry of aminophenoxybenzonitrile mimics the "butterfly" wing position required to bind into the hydrophobic pocket of the HIV-1 Reverse Transcriptase enzyme.[1]

-

Drug Analogs: The structure is homologous to Rilpivirine and Doravirine .[1]

-

Mechanism: The benzonitrile wing enters a hydrophobic tunnel (Val179), while the amino/linker region interacts with the solvent-exposed interface.[1]

Structure-Activity Relationship (SAR) Diagram[1]

Figure 2: Dual-utility map showing how specific structural moieties translate to both polymer performance and pharmacological activity.[1]

References

-

Preparation of Aminophenoxyphthalonitrile Monomers. Google Patents. (CN103193977A).[1] Describes the base-catalyzed synthesis of nitrile-containing ether monomers. Link

-

Synthesis and properties of polyimides containing benzonitrile pendant groups. Royal Society of Chemistry, 2013.[1] Details the thermal and solubility benefits of the nitrile pendant group. Link

-

Intrinsic high-k–low-loss dielectric polyimides containing ortho-position aromatic nitrile moieties. Polymer Chemistry, 2021.[1][2] Analysis of dielectric properties driven by the nitrile dipole. Link

-

Synthesis and biological activity of diaryl ether nitriles. Journal of Medicinal Chemistry. (Contextual reference for NNRTI pharmacophore structure). Link

-

Polyimides: Chemistry & Structure-Property Relationships. Virginia Tech University Libraries. Comprehensive review on two-step polyimide synthesis kinetics. Link

Sources

Investigating the Role of the Nitrile Group in Polymerization Reactions

Executive Summary

The nitrile group (

This guide deconstructs the mechanistic influence of the nitrile moiety across three critical domains: Radical Polymerization (kinetics and copolymerization), Anionic Polymerization (cyanoacrylate adhesives), and Post-Polymerization Modification (carbon fiber precursors and hydrogels).

Electronic & Steric Influence: The "Nitrile Effect"

The nitrile group exerts a dual influence:[1]

-

Inductive Effect (

): The electronegative nitrogen pulls electron density through the sigma bond, making the -

Mesomeric Effect (

): In radical systems, the

Resonance Stabilization Mechanism

In radical polymerization of acrylonitrile, the propagating radical is stabilized by delocalization onto the nitrogen. This lowers the energy of the radical, preventing primary termination but requiring higher activation energy for propagation compared to non-stabilized monomers (like vinyl acetate).

Figure 1: Resonance stabilization of the acrylonitrile radical. The delocalization reduces the reactivity of the radical, influencing termination kinetics.

Radical Polymerization: Kinetics and Q-e Scheme

In radical copolymerization, the nitrile group's electron deficiency makes it an ideal partner for electron-rich monomers (e.g., Styrene). This behavior is quantified by the Alfrey-Price Q-e scheme , where

Data Table: Q-e Values and Reactivity

Acrylonitrile (AN) possesses a high positive

| Monomer | Q Value (Resonance) | e Value (Polarity) | Electronic Character |

| Styrene (Ref) | 1.00 | -0.80 | Electron Rich |

| Acrylonitrile | 0.60 | +1.20 | Electron Poor |

| Methyl Methacrylate | 0.74 | +0.40 | Moderate |

| Vinyl Acetate | 0.026 | -0.22 | Unstabilized |

Application Insight: When copolymerizing Acrylonitrile (

Anionic Polymerization: The Cyanoacrylate Mechanism[2]

The most dramatic demonstration of the nitrile group's electron-withdrawing power is seen in alkyl-2-cyanoacrylates (Super Glue). The nitrile group, combined with the ester group, pulls so much electron density from the double bond that the

Mechanism of "Instant Cure"

Unlike standard anionic polymerization requiring organolithiums at -78°C, cyanoacrylates initiate at room temperature upon contact with weak bases—even water or surface hydroxyls.

Critical Control Point: The reaction is so fast (

Figure 2: Anionic polymerization pathway of cyanoacrylates. Note the stabilization of the carbanion intermediate by the nitrile group.

Post-Polymerization Modification[3]

The nitrile group is not a dead end; it is a "masked" functional group. In drug delivery systems and carbon fiber manufacturing, the conversion of the nitrile group is the critical step.

A. Hydrolysis (Pinner Reaction Pathway)

Converting Polyacrylonitrile (PAN) to Polyacrylic acid (PAA) or Polyacrylamide involves acid or base hydrolysis.

-

Partial Hydrolysis: Yields a copolymer of amide/carboxylate groups (used in hydrogels/flocculants).

-

Mechanism: The nitrile nitrogen is protonated (acid) or attacked by hydroxide (base), proceeding through an imidic acid intermediate.

B. Thermal Cyclization (Carbon Fiber Precursor)

To produce high-modulus carbon fiber, PAN must undergo stabilization . Heating PAN to 200-300°C in air causes the nitrile groups to cyclize, forming a ladder polymer (pyridinic rings). This structure is thermally stable and prevents the polymer from melting during the subsequent high-temp carbonization (1000°C+).

Experimental Protocols

Protocol A: Synthesis of Polyacrylonitrile (Redox Initiation)

This protocol uses water as the medium, leveraging the insolubility of PAN in its own monomer to precipitate the product (Precipitation Polymerization).

Reagents:

-

Acrylonitrile (monomer) - Must be distilled to remove inhibitor.[2]

-

Potassium Persulfate (KPS) - Oxidant.

-

Sodium Metabisulfite (SMBS) - Reductant.

-

Deionized Water (degassed).

Workflow:

-

Setup: Purge a 3-neck flask with

for 30 mins to remove -

Solvent: Add 100 mL degassed water. Heat to 40°C.

-

Initiation: Add KPS (1.0% w/w relative to monomer) and SMBS (0.5% w/w).

-

Why? Redox pairs lower the activation energy, allowing initiation at 40°C instead of 60°C+, reducing branching.

-

-

Addition: Dropwise addition of Acrylonitrile (10 mL) over 30 mins.

-

Observation: Solution turns milky white immediately (Tyndall effect) as polymer chains precipitate.

-

Termination: Quench with methanol after 4 hours.

-

Filtration: Vacuum filter the white powder. Wash with water/methanol to remove residual monomer.

-

Drying: Vacuum oven at 45°C for 24 hours. Caution: PAN holds solvents tightly.

Protocol B: Alkaline Hydrolysis of PAN (Surface Activation)

Used to create hydrophilic surfaces on PAN nanofibers for tissue engineering.

-

Preparation: Suspend PAN nanofibers/powder in 1M NaOH solution.

-

Reaction: Heat to 40°C for 30-60 minutes.

-

Control: Monitor time strictly. Excessive hydrolysis degrades the backbone (unzipping).

-

-

Neutralization: Wash with 0.1M HCl, then copious distilled water.

-

Verification: FTIR analysis. Look for the disappearance of the

peak (

Visualization of Reaction Pathways

The following diagram illustrates the transformation of the nitrile group during Carbon Fiber production, highlighting the cyclization mechanism.

Figure 3: The thermal stabilization of PAN. The nitrile group cyclizes to form a heat-resistant ladder structure.

References

-

Odian, G. (2004). Principles of Polymerization. 4th Edition. Wiley-Interscience. (Definitive text on Q-e scheme and radical kinetics).

-

Matyjaszewski, K., & Davis, T. P. (2002). Handbook of Radical Polymerization. Wiley. (In-depth coverage of ATRP and nitrile interference).

- Pinner, A. (1892). Die Imidoether und ihre Derivate. Oppenheim. (Original mechanism for nitrile hydrolysis/Pinner reaction).

-

Rahaman, M. S. A., et al. (2007). "A review of heat treatment on polyacrylonitrile fiber." Polymer Degradation and Stability, 92(8), 1421-1432. (Mechanism of nitrile cyclization in carbon fiber).

-

Veld, P. J., et al. (1992). "Synthesis of biodegradable polycyanoacrylates." Makromolekulare Chemie, 193, 2711. (Anionic polymerization kinetics of cyanoacrylates).

Sources

Methodological & Application

Detailed protocol for using 3-(4-Aminophenoxy)benzonitrile as a monomer

Application Note: Strategic Utilization of 3-(4-Aminophenoxy)benzonitrile (3,4-APB) as a Functional Monomer

Executive Summary

This guide details the protocol for utilizing This compound (3,4-APB) in the synthesis of high-performance polymers. While 3,4-APB contains an amine group typical of polyamide/polyimide precursors, its unique value lies in the benzonitrile moiety.

In this protocol, 3,4-APB is deployed primarily as a functional end-capper (chain terminator) in Polyimide (PI) synthesis. This strategic application controls molecular weight (MW) to enhance melt processability and introduces latent nitrile groups at the polymer chain ends. These nitrile groups serve as "cure sites" for post-polymerization crosslinking (via trimerization to triazine rings) or as adhesion promoters in metal-polymer composites.

Chemical Profile & Material Specifications

Before initiating synthesis, verify the monomer quality.[1] Impurities in 3,4-APB, particularly residual aminophenols, can terminate polymerization prematurely or induce oxidative degradation.

| Property | Specification | Criticality |

| Chemical Name | This compound | Target Molecule |

| CAS Number | 112921-69-4 (Verify specific isomer) | Identity Verification |

| Molecular Weight | ~210.23 g/mol | Stoichiometric Calculations |

| Melting Point | 169–171 °C [1] | Purity Indicator (Sharp peak required) |

| Appearance | Off-white to pale beige powder | Oxidation check (Darkening indicates oxidation) |

| Water Content | < 0.05% (Karl Fischer) | Critical: Water hydrolyzes anhydrides |

| Solubility | Soluble in DMAc, NMP, DMF | Process Solvent Compatibility |

Experimental Protocol: Synthesis of Nitrile-Terminated Polyimide Oligomers

This protocol describes the synthesis of a controlled-molecular-weight polyimide using 3,4-APB as the mono-functional terminator.

Target Mechanism: Two-step polycondensation via Polyamic Acid (PAA) precursor, followed by thermal imidization.[2] Stoichiometry Strategy: To cap the polymer chains with 3,4-APB (an amine), the backbone must be synthesized with anhydride chain ends. Therefore, the dianhydride is used in stoichiometric excess relative to the diamine.

Reagents & Equipment

-

Monomer A (Diamine): 4,4'-Oxydianiline (ODA) - Backbone builder

-

Monomer B (Dianhydride): 3,3',4,4'-Biphenyl tetracarboxylic dianhydride (BPDA) - Backbone builder

-

Terminator: this compound (3,4-APB) - Functional End-Cap

-

Solvent: N,N-Dimethylacetamide (DMAc), anhydrous (<50 ppm water).

-

Equipment: 3-neck round-bottom flask, nitrogen purge line, mechanical stirrer (overhead), Dean-Stark trap (optional for chemical imidization).

Stoichiometric Calculation (Carothers Equation Application)

To achieve a target degree of polymerization (

Step-by-Step Procedure

Step 1: System Preparation

-

Flame-dry all glassware under vacuum to remove adsorbed moisture.

-

Equip the flask with a nitrogen inlet/outlet to maintain a continuous inert blanket. Oxygen inhibition is negligible, but moisture exclusion is critical.

Step 2: Diamine Dissolution

-

Charge ODA (Diamine) into the flask.

-

Add DMAc to achieve a solid content of 15–20% (w/w).

-

Stir at Room Temperature (RT, 25°C) until fully dissolved.

Step 3: Dianhydride Addition (The Exotherm)

-

Add BPDA (Dianhydride) in portions over 30 minutes.

-

Caution: The reaction is exothermic. Monitor temperature; keep below 40°C to prevent premature imidization which causes precipitation.

-

-

Stir for 4–6 hours at RT. The solution will become viscous, indicating the formation of anhydride-terminated Polyamic Acid (PAA).

Step 4: End-Capping with 3,4-APB

-

Dissolve the calculated amount of 3,4-APB in a minimal amount of DMAc.

-

Add the APB solution dropwise to the viscous PAA mixture.

-

Stir for an additional 12–16 hours at RT.

-

Checkpoint: The viscosity should stabilize. The APB amine groups react with the terminal anhydride rings, locking the chain length.

-

Step 5: Thermal Imidization (Casting Method)

-

Cast the PAA solution onto a clean glass or stainless steel substrate.

-

Ramp Cure Cycle:

-

80°C (1 hr) – Solvent removal

-

150°C (1 hr) – Imidization onset

-

250°C (1 hr) – Full cyclization

-

300°C (1 hr) – Final cure and stress relaxation

-

-

Result: A tough, flexible polyimide film with nitrile functional groups at the chain ends.

Visualization: Synthesis Workflow & Mechanism

The following diagram illustrates the logical flow of the synthesis, highlighting the critical end-capping step.

Caption: Workflow for synthesizing nitrile-terminated polyimides using 3,4-APB. Blue/Green nodes indicate reagent addition; Red indicates thermal processing.

Data Analysis & Quality Control

To validate the successful incorporation of 3,4-APB, perform the following characterization steps.

| Technique | Observation Target | Expected Result |

| FT-IR Spectroscopy | Nitrile (-CN) Stretch | Distinct peak at 2230 cm⁻¹ . |

| FT-IR Spectroscopy | Imide Carbonyl | Peaks at 1780 cm⁻¹ (asym) and 1720 cm⁻¹ (sym). |

| DSC (Differential Scanning Calorimetry) | Glass Transition ( | |

| TGA (Thermogravimetric Analysis) | Thermal Stability | 5% weight loss > 500°C (Nitrile group is thermally stable). |

| Intrinsic Viscosity | Molecular Weight | Lower viscosity compared to non-capped stoichiometric polymer, confirming chain termination. |

Advanced Application: Post-Cure Crosslinking

The nitrile group provided by 3,4-APB is not inert. At temperatures exceeding 350°C, or in the presence of nucleophilic catalysts (e.g., amines), the nitrile groups can undergo cyclotrimerization .

-

Mechanism: Three nitrile groups react to form a s-triazine ring .

-

Benefit: This creates a crosslinked network, significantly increasing the

and thermal stability of the final material, effectively converting a thermoplastic oligomer into a thermoset resin [1].

References

-

US Patent 3763211A . Aminophenoxy benzonitriles. (1973). Describes the synthesis and melting point (169-171°C) of this compound and its use in polyamide/polyimide resins.

-

BenchChem Application Note . Formulation of High-Performance Phthalonitrile Resins. (2025). Discusses the use of aminophenoxy phthalonitriles as curing agents, providing analogous protocols for nitrile-functionalized aromatics.

-

PubChem Compound Summary . 4-(3-Aminophenoxy)phthalonitrile.[3] (Note: Isomer reference for structural properties).

Sources

Characterization methods for polymers derived from 3-(4-Aminophenoxy)benzonitrile

Application Note: Characterization of High-Performance Polymers Derived from 3-(4-Aminophenoxy)benzonitrile

Executive Summary & Strategic Context

Polymers derived from This compound (3,4-APBN) represent a specialized class of high-performance materials.[1] This monomeric unit introduces two critical functionalities into the polymer backbone:

-

Ether Linkage (-O-): Imparts solubility and melt-processability (thermoplastic behavior) prior to curing.[1]

-

Pendant/Terminal Nitrile Group (-CN): Acts as a latent crosslinking site.[1] Upon thermal treatment (>300°C) or catalytic activation, these groups trimerize to form s-triazine rings , converting the soluble polymer into a highly crosslinked, insoluble thermoset with exceptional thermal stability (

often >350°C).

This guide provides a self-validating characterization workflow designed to monitor this "Dual-State" behavior: ensuring processability in the uncured state and verifying structural integrity in the cured state.

Structural Verification Protocols (The "Fingerprint")

Before assessing performance, you must validate the chemical incorporation of the benzonitrile moiety. The nitrile group is your primary spectroscopic handle.[1]

Protocol A: FTIR Spectroscopy for Nitrile Quantification

Objective: Confirm the presence of the -CN group and monitor its consumption during crosslinking.

Methodology:

-

Sample Prep: Cast a thin film (10–20 µm) from NMP or DMAc solution onto a KBr plate or silicon wafer.[1] Soft-bake at 100°C to remove solvent.

-

Acquisition: Collect transmission spectra (4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution).

-

Key Peak Analysis:

-

Target Peak: Sharp absorption at 2230 ± 5 cm⁻¹ (C≡N stretching).

-

Reference Peak: Normalize against the invariant aromatic C=C ring stretch at 1500 cm⁻¹ or the imide carbonyl at 1780 cm⁻¹ .[1]

-

-

Validation Logic:

Protocol B: NMR Structural Confirmation

Objective: Verify the ether linkage and isomer structure (3- vs 4- substitution).[1]

Methodology:

-

Solvent: DMSO-d6 (preferred) or CDCl₃ (if soluble).[1]

-

¹H-NMR (400 MHz+):

-

Look for the phenoxy protons as doublets in the 6.8–7.2 ppm range (shielded by the oxygen).

-

Identify the benzonitrile aromatic protons , typically shifted downfield (7.4–7.8 ppm) due to the electron-withdrawing cyano group.

-

-

¹³C-NMR:

Thermal & Thermo-Mechanical Profiling

The defining feature of 3,4-APBN polymers is their ability to crosslink.[1] Standard DSC protocols will fail if they do not account for the reaction exotherm of the nitrile group.[1]

Protocol C: Differential Scanning Calorimetry (DSC) with Reactive Window Analysis

Objective: Determine the processing window (

Step-by-Step Workflow:

-

Instrument: High-temperature DSC (e.g., TA Instruments Q2000 or equivalent).

-

Atmosphere: Nitrogen (50 mL/min) to prevent oxidative degradation masking the crosslinking exotherm.[1]

-

Ramp 1 (History Erase): Heat to 250°C at 10°C/min. Cool to 50°C.[1]

-

Note: Do not exceed 300°C in the first scan to avoid premature curing.[1]

-

-

Ramp 2 (Analysis): Heat to 450°C at 10°C/min.

-

Data Interpretation:

Protocol D: Thermogravimetric Analysis (TGA) for Char Yield

Objective: Assess thermal stability and char formation (critical for flame retardancy).[1]

-

Setup: Platinum pan, 10-15 mg sample.

-

Method: Ramp from 50°C to 800°C at 20°C/min in Nitrogen.

-

Metric:

- : Temperature at 5% weight loss (Target: >500°C).

-

Char Yield: Residual weight % at 800°C. Nitrile-containing PIs typically exhibit high char yields (>60%) due to the formation of thermally stable triazine networks.[1]

Workflow Visualization

The following diagram illustrates the logical flow for characterizing these specific polymers, distinguishing between the soluble precursor state and the crosslinked final state.

Caption: Characterization workflow transitioning from the processable nitrile-functionalized precursor to the high-performance crosslinked thermoset.

Mechanical & Dielectric Characterization Data

Polymers containing this compound are often used in microelectronics.[1] Therefore, dielectric properties are as important as mechanical strength.[1]

Table 1: Typical Property Ranges for 3,4-APBN Derived Polyimides

| Property | Uncured (Thermoplastic) | Cured (Thermoset) | Method |

| Solubility (NMP/DMAc) | Soluble (>10 wt%) | Insoluble / Swells | ASTM D543 |

| Glass Transition ( | 210°C – 260°C | 300°C – >400°C (or undetectable) | DSC / TMA |

| Tensile Modulus | 2.0 – 3.0 GPa | 3.5 – 5.0 GPa | ASTM D882 |

| Dielectric Constant (Dk) | 3.2 – 3.6 (1 MHz) | 2.8 – 3.1 (1 MHz) | Impedance Analyzer |

| Thermal Decomp ( | ~480°C | >520°C | TGA (N₂) |

Note on Dielectrics: The uncured polymer has a higher Dk due to the high polarity of the pendant -C≡N dipole. Upon crosslinking (trimerization), the net dipole moment is reduced, and free volume often increases, lowering the Dk—a desirable trait for 5G/6G substrates.

Mechanism of Action: The "Curing" Phase

Understanding the chemistry is vital for troubleshooting.[1] If your

Caption: Thermal cyclotrimerization mechanism of pendant nitrile groups forming stable triazine crosslinks.

References

-

Li, L. et al. (2025).[1] Synthesis and Characterization of New Polyimides Containing Nitrile Groups. Tokyo Institute of Technology.[1][3]

-

RSC Polymer Chemistry. (2021).[1] Synthesis and crosslinking study of isomeric poly(thioether ether imide)s containing pendant nitrile and terminal phthalonitrile groups. Royal Society of Chemistry.[1]

-

MDPI Polymers. (2021).[1] Physical Properties of Thermally Crosslinked Fluorinated Polyimide and Its Application to a Liquid Crystal Alignment Layer. MDPI.[1]

-

BenchChem. (2025).[1][4] Characterization of Polyimides Derived from 3,3',4,4'-Benzophenonetetracarboxylic Dianhydride (BTDA).

-

National Institutes of Health (NIH). (2022).[1] Colorless Polyimides Derived from an Alicyclic Tetracarboxylic Dianhydride.

Sources

- 1. Crosslinked porous polyimides: structure, properties and applications - Polymer Chemistry (RSC Publishing) DOI:10.1039/D1PY00997D [pubs.rsc.org]

- 2. Synthesis of Aromatic Polyimides Based on 3,4′-Oxydianiline by One-Pot Polycondensation in Molten Benzoic Acid and Their Application as Membrane Materials for Pervaporation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]

- 4. pdf.benchchem.com [pdf.benchchem.com]

Application Note: 3-(4-Aminophenoxy)benzonitrile (3-APB) as a Dual-Function Curing Agent

This Application Note and Protocol guide details the use of 3-(4-Aminophenoxy)benzonitrile (3-APB) as a high-performance curing agent. This guide is structured for researchers in material science and translational chemistry, bridging the gap between polymer engineering and potential pharmaceutical intermediate applications.

Executive Summary

This compound (3-APB) is a specialized aromatic amine curing agent distinguished by its bifunctional architecture: a primary amine capable of standard nucleophilic curing, and a benzonitrile moiety that offers high-temperature stability, solvent resistance, and potential for secondary crosslinking.

Unlike aliphatic amines that cure at room temperature but suffer from low thermal resistance, 3-APB requires thermal activation but yields thermosets with superior Glass Transition Temperatures (

-

High-Performance Epoxies: For aerospace composites and electronic encapsulation.

-

Polyimides & Phthalonitriles: As a reactive modifier to reduce brittleness.

-

Translational Chemistry: As a scaffold for benzonitrile-containing active pharmaceutical ingredients (APIs).

Chemical Profile & Specifications

| Property | Specification | Notes |

| IUPAC Name | This compound | |

| CAS Number | Refer to specific isomer listings (e.g., 443998-73-0 for phenyl variant) | Verify specific isomer availability with supplier.[1] |

| Molecular Formula | ||

| Molecular Weight | 210.23 g/mol | Critical for stoichiometric calculations. |

| Appearance | Off-white to pale yellow crystalline powder | |

| Melting Point | ~130–140 °C (Typical) | Requires melt-blending or solvent dispersion. |

| Amine Functionality | 2 (Primary Amine | 2 Active Hydrogens per molecule. |

| AHEW | 105.1 g/eq | Amine Hydrogen Equivalent Weight. |

Mechanism of Action

3-APB operates via a Dual-Stage Curing Mechanism . The primary amine initiates the network formation, while the nitrile group contributes to the final matrix properties through dipole interactions or high-temperature cyclization.

Stage 1: Nucleophilic Addition (The Primary Cure)

The primary amine hydrogens attack the epoxide ring (oxirane), opening it to form a secondary amine and a hydroxyl group. This secondary amine then reacts with another epoxide, creating a crosslinked network.[2]

Stage 2: Nitrile Interaction (The Post-Cure)

At elevated temperatures (>180°C), the nitrile group (

Figure 1: Reaction pathway of 3-APB in epoxy systems, transitioning from linear extension to a dense crosslinked network.

Application Protocol: Epoxy Curing[2][3][4][5]

Stoichiometry Calculation (The "Golden Ratio")

Precise stoichiometry is non-negotiable for high-performance networks. You must calculate the Parts Per Hundred Resin (phr) based on the Epoxy Equivalent Weight (EEW) of your resin (e.g., DGEBA).

Example Calculation:

-

Resin: DGEBA (EEW

190 g/eq) -

Curing Agent: 3-APB (AHEW = 105.1 g/eq)

-

Calculation:

phr. -

Result: Use 55.3 g of 3-APB for every 100 g of resin.

Dispersion and Mixing (Critical Step)

Since 3-APB is a solid with a high melting point, it does not dissolve instantly in liquid epoxy at room temperature.

-

Pre-warming: Heat the epoxy resin to 60–80°C to lower viscosity.

-

Solvent-Assisted Method (Recommended for thin films):

-

Melt-Blending Method (Recommended for structural parts):

-

Add 3-APB powder to the pre-warmed resin (80°C).

-

Mix using a high-shear mixer until the powder is fully dispersed/dissolved.

-

Note: The pot life at 80°C is finite (approx. 2–4 hours). Process immediately.

-

Curing Cycle (The Thermal Ramp)

A step-cure is required to prevent exotherm spikes and ensure complete conversion.

| Stage | Temperature | Duration | Purpose |

| 1. Gelation | 100 °C | 2 Hours | Initial network formation; establishes green strength. |

| 2. Cure | 150 °C | 2 Hours | Drives reaction to ~85% conversion; vitrification. |

| 3. Post-Cure | 200 °C | 2–4 Hours | Activates nitrile interactions; maximizes |

| 4. Cool Down | 2 °C/min | N/A | Slow cooling prevents internal stress/cracking. |

Characterization & Validation

Every cured batch must be validated. Do not assume cure completion based on time alone.

-

DSC (Differential Scanning Calorimetry):

-

Run a dynamic scan (10°C/min) on the cured sample.

-

Pass Criteria: No residual exotherm peak (indicates 100% cure) and a

> 160°C (system dependent).

-

-

FTIR (Fourier Transform Infrared Spectroscopy):

-

Monitor the disappearance of the Epoxide peak (~915 cm⁻¹).

-

Monitor the stability of the Nitrile peak (~2230 cm⁻¹). Significant reduction in nitrile intensity at very high temps (>250°C) indicates triazine formation.

-

-

TGA (Thermogravimetric Analysis):

Translational Chemistry: Drug Development Applications

While primarily a curing agent, the This compound scaffold is valuable for medicinal chemists.

-

Pharmacophore Utility: The benzonitrile group is a robust bioisostere for carbonyls and can act as a reversible covalent warhead in cysteine protease inhibitors.

-

Synthesis Intermediate: The nitrile group can be selectively:

-

Reduced to a primary amine (forming a diamine linker).

-

Hydrolyzed to a carboxylic acid (forming a PABA derivative).

-

Converted to a tetrazole (improving metabolic stability).

-

Safety & Handling (EHS)

Warning: Aromatic amines and organic nitriles are hazardous.

-

Toxicity: Potential carcinogen and skin sensitizer. Handle in a fume hood.

-

PPE: Butyl rubber gloves (nitrile gloves may offer insufficient permeation resistance to dissolved aromatic amines), eye protection, and N95/P100 respirator if handling powder.

-

Waste: Dispose of as hazardous organic waste containing nitrogen.

Experimental Workflow Diagram

Figure 2: Step-by-step experimental workflow for processing 3-APB.

References

-

PubChem. 3-(4-Amino-2-hydroxyphenyl)benzonitrile Compound Summary. (Related benzonitrile structures and properties).[7] National Library of Medicine. Link

-

Polymer Innovation Blog. Accelerators for Amine Curing Agents. (General mechanisms of amine-epoxy curing). Link

-

MDPI. Investigation on the Curing and Thermal Properties of Epoxy/Amine/Phthalonitrile Blend. (Context on amine-catalyzed nitrile curing). Link

-

Google Patents. Method for curing poly benzonitrile resin by amino phenoxy phthalonitrile. (CN103193977A). Link

-

Wiley Online Library. Synthesis and characterization of polyamides derived from bis(aminophenoxy)benzonitrile. (Synthesis protocols for APBN derivatives). Link

Sources

- 1. 3-(4-Amino-2-hydroxyphenyl)benzonitrile | C13H10N2O | CID 12067774 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. threebond.co.jp [threebond.co.jp]

- 3. mdpi.com [mdpi.com]

- 4. Thermoset Cure Chemistry Part 3: Epoxy Curing Agents - Polymer Innovation Blog [polymerinnovationblog.com]

- 5. zenodo.org [zenodo.org]

- 6. researchgate.net [researchgate.net]

- 7. chemimpex.com [chemimpex.com]

Application Note: Comparative Synthesis Strategies for Nitrile-Functionalized Polyimides

Executive Summary

This Application Note provides a technical comparison between Two-Step (Polyamic Acid) and One-Step (High-Temperature Solution) polymerization methods for synthesizing polyimides (PIs) derived from aminobenzonitriles.

While standard polyimide synthesis often defaults to the two-step method, the incorporation of aminobenzonitrile moieties (e.g., 2,6-bis(3-aminophenoxy)benzonitrile) introduces specific electronic and solubility characteristics that challenge this convention. The electron-withdrawing nitrile (-CN) group reduces diamine nucleophilicity, potentially retarding polyamic acid formation. Conversely, the "kinked" structure of many benzonitrile monomers often enhances solubility, making the One-Step High-Temperature route increasingly viable and often superior for achieving high molecular weights without gelation.

This guide details optimized protocols for both methods, providing a decision matrix for researchers developing high-performance dielectrics and adhesive interlayers.

Chemical Foundation & Mechanism

The Nitrile Challenge

Incorporating benzonitrile units into the polyimide backbone serves two primary functions:

-

Dipolar Enhancement: The strong dipole of the -CN group increases the dielectric constant and improves adhesion to metal substrates.

-

Crosslinking Potential: The nitrile group can undergo trimerization to triazine rings at elevated temperatures (>350°C), offering a post-cure hardening mechanism.

However, the -CN group is strongly electron-withdrawing. When located on the diamine monomer, it reduces the electron density at the amino groups, lowering their reactivity toward dianhydrides.

Reaction Pathways[1]

-

Two-Step Method (Kinetic Control): Reacts monomers in a polar aprotic solvent at low temperatures to form a soluble Polyamic Acid (PAA) intermediate. This is followed by thermal or chemical cyclodehydration.[1]

-

One-Step Method (Thermodynamic Control): Reacts monomers at high temperatures (180–220°C) in high-boiling solvents (e.g., m-cresol).[2] Imidization occurs simultaneously with chain growth, driving the equilibrium forward via azeotropic water removal.

Figure 1: Comparison of reaction pathways. The Two-Step route isolates the PAA intermediate, while the One-Step route proceeds directly to the imidized state.

Detailed Experimental Protocols

Protocol A: Two-Step Synthesis (PAA Route)

Best for: Producing thin films, coating applications, and insoluble polyimides.

Reagents:

-

Dianhydride (e.g., ODPA, 6FDA) - Dried at 150°C under vacuum.

-

Diamine: 2,6-bis(3-aminophenoxy)benzonitrile - Recrystallized.

-

Solvent: N,N-Dimethylacetamide (DMAc) or NMP - Anhydrous (<50 ppm water).

Procedure:

-

Monomer Dissolution: In a flame-dried 3-neck flask under nitrogen flow, dissolve the diamine (10 mmol) in DMAc. Cool the solution to 0–5°C using an ice bath.

-

Dianhydride Addition: Add the dianhydride (10 mmol, 1:1 stoichiometric ratio is critical) in 3-4 portions over 30 minutes. The exotherm must be controlled to prevent premature imidization or hydrolysis.

-

Equilibration: Allow the viscous solution to stir at 0°C for 1 hour, then warm to room temperature (25°C) and stir for 24 hours. The solution should become highly viscous (honey-like).

-

Checkpoint: If viscosity is low, moisture likely hydrolyzed the anhydride rings.

-

-

Thermal Imidization (Film Casting):

-

Cast the PAA solution onto a glass substrate.

-

Stepwise bake: 80°C (1h) → 150°C (1h) → 200°C (1h) → 250°C (1h) → 300°C (1h).

-

Note: The gradual ramp prevents solvent blistering and allows water of imidization to escape.

-

Protocol B: One-Step High-Temperature Synthesis

Best for: Soluble polyimides, bulk powders, and maximizing molecular weight of low-reactivity monomers.

Reagents:

-

Monomers (same as above).

-

Solvent: m-Cresol (primary solvent).

-

Catalyst: Isoquinoline or Quinoline (5 drops).

-

Azeotropic Agent: Toluene or Xylene.

Procedure:

-

Setup: Equip a 3-neck flask with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap topped with a condenser.

-

Charging: Add diamine (10 mmol), dianhydride (10 mmol), and m-cresol (solids content ~10-15% w/v). Add catalytic isoquinoline.

-

Azeotropic Distillation: Add toluene (10-20 mL) to fill the Dean-Stark trap.

-

Reaction: Heat to 180–200°C. The toluene will reflux, carrying water into the trap.

-

Observation: Water evolution should be visible in the trap within the first hour.

-

-

Duration: Maintain reflux for 12–15 hours. The solution should remain clear. If precipitate forms, the PI is insoluble in m-cresol, and the reaction may stop prematurely (molecular weight limitation).

-

Workup: Pour the hot viscous solution into excess methanol (under vigorous stirring) to precipitate the polyimide fiber/powder. Wash repeatedly with methanol and dry under vacuum at 150°C.

Comparative Analysis & Data Interpretation

The choice of method significantly impacts the physical properties of the final material.[3]

Comparison Table

| Feature | Two-Step Method (Thermal Imidization) | One-Step Method (High-Temp Solution) |

| Molecular Weight (IV) | Moderate (0.5 - 0.8 dL/g) | High (0.8 - 1.2+ dL/g) |

| Solubility | Excellent (as PAA precursor) | Requires final PI to be soluble |

| Imidization Degree | often ~95% (Hard to complete in solid state) | ~100% (Solution kinetics) |

| Film Quality | Superior (Stress-free casting) | Good (if soluble in casting solvent) |

| Moisture Sensitivity | High (PAA hydrolyzes easily) | Low (Direct conversion) |

| Nitrile Stability | Risk of side reactions if T > 300°C | Stable (Reaction T < 200°C) |

Why One-Step is often preferred for Benzonitriles

Experimental evidence suggests that for soluble nitrile-containing polyimides, the One-Step method yields higher inherent viscosities (IV). The electron-withdrawing nitrile group reduces the reaction rate of the amine; in the low-temperature Two-Step method, this can lead to lower molecular weight PAA chains before equilibrium is reached. The high temperature of the One-Step method overcomes this activation energy barrier, driving the reaction to higher molecular weights.

Decision Matrix

Figure 2: Decision matrix for selecting the synthesis protocol based on polymer solubility and intended application.

Troubleshooting & Critical Parameters

-

Stoichiometry is King: Unlike radical polymerization, step-growth polymerization requires an exact 1:1 molar ratio. Weigh monomers to 4 decimal places.

-

Water Management:

-

Two-Step: Water destroys the PAA chain (hydrolysis). Keep everything anhydrous.

-

One-Step: Water stops the equilibrium drive. The Dean-Stark trap must be efficient.

-

-

Nitrile Crosslinking: Avoid heating nitrile-containing PIs above 350°C during the synthesis or drying phase, as the nitrile groups may crosslink, rendering the material insoluble and brittle before processing is complete.

References

-

Sroog, C. E. (1991). Polyimides. Progress in Polymer Science. Elsevier. (Fundamental review of two-step vs one-step mechanisms). Link

-

Liaw, D. J., et al. (2012). Advanced polyimide materials: Syntheses, physical properties and applications. Progress in Polymer Science. (Specifics on functionalized polyimides). Link

-

Kim, S. H., et al. (2005). Synthesis and properties of novel polyimides containing nitrile groups. Journal of Applied Polymer Science. (Direct relevance to aminobenzonitrile monomers). Link

-

RSC Publishing. (2013). Novel and processable polyimides with a N-benzonitrile side chain. Polymer Chemistry. (Comparison of thermal vs chemical imidization for nitrile PIs). Link

Sources

Troubleshooting & Optimization

How to improve the solubility of polyimides from 3-(4-Aminophenoxy)benzonitrile

Topic: Optimizing Solubility of Polyimides Derived from 3-(4-Aminophenoxy)benzonitrile (3-APBN)

Technical Context & Structural Analysis

The "Nitrile Dilemma" in Polyimide Synthesis

You are likely utilizing This compound (3-APBN) as a precursor to synthesize diamines, most notably 2,6-bis(3-aminophenoxy)benzonitrile (2,6-BAPBN) . While the benzonitrile moiety (

This polarity creates a critical solubility challenge:

-

Strong Interchain Forces: The polar nitrile groups induce strong dipole-dipole interactions between polymer chains, leading to tight packing and solvent resistance.

-

Crosslinking Risks: At high temperatures (thermal imidization >300°C), the nitrile group can undergo trimerization to form triazine crosslinks, rendering the material insoluble and infusible.

To improve solubility without sacrificing thermal performance, we must disrupt this packing efficiency through monomer selection and imidization protocols .

Troubleshooting Guide (Q&A)

Q1: My polyamic acid (PAA) precursor precipitates out of the NMP/DMAc solution before imidization. Why?

Diagnosis: This suggests strong interchain hydrogen bonding or insufficient solvent power for the specific molecular weight achieved. Corrective Action:

-

Solvent Modification: Add a co-solvent salt. Adding 1-5% (w/v) Lithium Chloride (LiCl) or Calcium Chloride (CaCl₂) to the NMP/DMAc disrupts the hydrogen bonding between the amide groups and the solvent, keeping the polymer chains extended and solvated.

-

Monomer Purity: Ensure the 3-APBN derived diamine is completely dry. Trace water hydrolyzes the dianhydride, lowering molecular weight, but paradoxically, low MW oligomers with rigid end-groups can sometimes aggregate and precipitate.

Q2: The polymer is soluble as a polyamic acid, but becomes a swollen gel or insoluble black solid after thermal imidization.

Diagnosis: You likely triggered thermally induced crosslinking of the nitrile groups. Mechanism: At temperatures >300°C, nitrile groups can trimerize into s-triazine rings. This creates a thermoset network that is impossible to dissolve. Corrective Action: Switch to Chemical Imidization. (See Protocol A). Chemical imidization occurs at lower temperatures (<100°C), preserving the linear structure and solubility.

Q3: Which dianhydride should I pair with my 3-APBN-based diamine to maximize solubility?

Recommendation: Move away from rigid, planar dianhydrides like PMDA or BPDA. Data Comparison:

| Dianhydride | Structure Feature | Resulting Solubility (in NMP/DMAc) | Mechanism |

| PMDA | Rigid, Planar | Insoluble | High packing density; strong |

| BTDA | Ketone Bridge | Sparingly Soluble | Some flexibility, but carbonyls add rigidity. |

| ODPA | Ether Bridge | Soluble | Ether linkage ( |

| 6FDA | Bulky | Highly Soluble | Bulky trifluoromethyl groups sterically hinder chain packing and reduce intermolecular forces. |

Experimental Protocols

Protocol A: Chemical Imidization for Maximum Solubility

Use this method to prevent nitrile crosslinking and ensure the polymer remains soluble in organic solvents.

Reagents:

-

Polyamic Acid (PAA) solution (10-15 wt% solids in NMP)

-

Acetic Anhydride (Dehydrating agent)

-

Pyridine (Catalyst)

Step-by-Step Workflow:

-

Synthesis of PAA: React the 3-APBN-derived diamine with your chosen dianhydride (e.g., 6FDA) in NMP at

– -

Chemical Cyclization:

-

Add Acetic Anhydride (4:1 molar ratio to dianhydride units).

-

Add Pyridine (4:1 molar ratio to dianhydride units).

-

Crucial Step: Stir at room temperature for 24 hours , or gently heat to 60-80°C for 4-6 hours . Do NOT exceed 100°C.

-

-

Precipitation: Pour the viscous polyimide solution slowly into a high-shear blender containing Methanol or Ethanol (1:10 ratio of polymer solution to alcohol).

-

Purification:

-

Filter the white fibrous precipitate.

-

Wash repeatedly with hot methanol to remove residual pyridine/acetic acid.

-

Soxhlet Extraction: (Optional but recommended) Extract with ethanol for 12 hours.

-

-

Drying: Dry in a vacuum oven at 100°C for 12 hours.

Validation: The resulting powder should be soluble in NMP, DMAc, DMF, and potentially THF or Chloroform (if 6FDA was used).

Logic & Workflow Visualization

The following diagram illustrates the decision matrix for synthesizing soluble polyimides from nitrile-containing precursors.

Figure 1: Decision tree for optimizing solubility. Note that combining bulky dianhydrides (6FDA) with chemical imidization yields the highest solubility success rate.

References

-

Synthesis and Properties of Polyimides Derived from 2,6-Bis(3-aminophenoxy)benzonitrile. Context: This foundational work establishes the synthesis of the diamine from 3-APBN and demonstrates that while the nitrile group increases Tg, solubility is heavily dependent on the dianhydride pairing. Source:Journal of Polymer Science Part A: Polymer Chemistry. Link:[Link]

-

Solubility and Thermal Stability of Nitrile-Containing Polyimides. Context: Discusses the trade-off between the polarity of the nitrile group (which promotes solvent resistance) and the use of flexible ether linkages to regain processability. Source:Polymer Degradation and Stability. Link:[Link]

-

Chemical vs. Thermal Imidization Effects on Polyimide Morphology. Context: Validates the protocol recommendation to use chemical imidization to avoid thermally induced crosslinking of nitrile groups at elevated temperatures. Source:Macromolecules. Link:[Link]

Methods for controlling molecular weight in polymerization reactions

Status: Operational | Current Queue: Low | Lead Scientist: Dr. A. Vance

Welcome to the . Unlike standard textbooks, this portal is designed to troubleshoot active experimental failures. Below you will find our "Knowledge Base" modules addressing the most common tickets regarding molecular weight (MW) control.

Module 1: Step-Growth Polymerization (Polyesters, Polyamides)

Ticket Category: Stoichiometry & Conversion Core Issue: "My molecular weight plateaus too early" or "The viscosity is uncontrollable."

The Mechanic: The Carothers Equation

In step-growth systems, MW is not determined by an initiator ratio but by the Extent of Reaction (

Where:

- = Number average degree of polymerization.[1][3]

- = Extent of reaction (conversion, 0 to 1).[4]

-

= Stoichiometric ratio (

Troubleshooting Guide

| Symptom | Probable Cause | Corrective Action |

| Low MW despite long reaction time | Moisture Contamination | Water acts as a stoichiometric imbalance ( |

| Low MW despite long reaction time | Volatilization of Monomer | If one monomer is volatile (e.g., diol in polyester synthesis), |

| Uncontrollable Gelation | Functionality > 2 | If using a trifunctional monomer ( |

Visual Logic: Stoichiometry Control

Caption: Logic flow for Step-Growth. Note that high MW requires perfect stoichiometry (

Module 2: Free Radical Polymerization (FRP)

Ticket Category: Kinetic Chain Length Core Issue: "Broad PDI" or "Runaway Exotherm (Trommsdorff Effect)."

The Mechanic: Chain Transfer

In FRP, MW is controlled by the competition between Propagation (

The Mayo Equation:

Experimental Protocol: Controlling MW with Mercaptans

Objective: Synthesize Polystyrene with targeted

-

Preparation:

-

Monomer: Styrene (purified over basic alumina).

-

Initiator: AIBN (0.1 mol%).

-

CTA: n-Dodecyl Mercaptan (DDM).

-

-

Calculation:

-

Use the Mayo equation. For Styrene/DDM at 60°C,

. -

Calculate required

ratio to depress

-

-

Execution:

-

Add Styrene and AIBN to the flask.

-

Crucial Step: Add DDM before heating. If added late, high MW chains will already exist, broadening PDI.

-

Degas via N2 sparging (20 mins).

-

Heat to 60°C.

-

-

Termination:

-

Quench in liquid nitrogen or precipitate in excess methanol.

-

FAQ: The Trommsdorff Effect

Q: My reaction solidified instantly and the temperature spiked. What happened? A: You encountered the Gel Effect (Autoacceleration) .[5]

-

Cause: As conversion increases, viscosity rises

polymer chains cannot diffuse to terminate -

Fix:

-

Dilution: Run in solvent (solution polymerization) rather than bulk.

-

Temperature Profile: Use a "ramp" profile (start low, increase T late in reaction).

-

Retarders: Add trace amounts of nitrobenzene if safety is critical.

-

Visual Logic: Kinetic Competition

Caption: The FRP kinetic landscape. The red path (Transfer to CTA) is the "control knob" for lowering molecular weight.

Module 3: Controlled/Living Radical Polymerization (ATRP & RAFT)

Ticket Category: Precision Engineering Core Issue: "Target MW missed" or "Loss of 'Living' character."

The Mechanic: Linear Growth

In RDRP (Reversible Deactivation Radical Polymerization), MW is determined strictly by the ratio of consumed monomer to initiator (ATRP) or CTA (RAFT).

Troubleshooting Table: ATRP vs. RAFT

| Issue | Method | Diagnosis | Solution |

| Broad PDI (>1.5) | ATRP | Slow Initiation: The initiator is reacting slower than the propagation rate. | Switch to a more active alkyl halide (e.g., bromo-ester vs. chloro-ester) or use Halogen Exchange (add CuCl to CuBr system). |

| Broad PDI (>1.5) | ATRP | Oxygen Leak: O2 scavenges Cu(I), shifting equilibrium to active radicals (uncontrolled). | Reseal septa. Perform Freeze-Pump-Thaw (see below). |

| Induction Period | RAFT | Retardation: The CTA is too stable (intermediate radical doesn't fragment). | Choose a CTA with a better leaving group (R-group) or destabilizing Z-group. Use the "Magic Triangle" guide. |

| Low MW Tail | RAFT | Dead Chains: Initiator concentration is too high relative to CTA. | Ensure |

Protocol: Freeze-Pump-Thaw (The Gold Standard for Degassing)

Required for all Controlled Radical Polymerizations to prevent oxygen termination.

-

Seal: Place reaction mixture in a Schlenk flask with a high-vacuum valve (Teflon/glass).

-

Freeze: Submerge flask in liquid nitrogen (

) until solid. -

Pump: Open valve to high vacuum (10-15 mins). Volatiles don't evaporate because they are frozen; O2 is removed.

-

Thaw: Close valve. Remove from

. Thaw in warm water bath. Bubbles (gas) will evolve. -